1-(2-Fluorophenyl)propane-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11FS |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(2-fluorophenyl)propane-2-thiol |
InChI |
InChI=1S/C9H11FS/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3 |
InChI Key |
HGGIWILUIDYRKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1F)S |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 Fluorophenyl Propane 2 Thiol
Regio- and Stereoselective Synthesis of the Propane-2-thiol Moiety
The creation of the C2-thiolated propyl side chain with a defined stereocenter is a key challenge. Methodologies must control both the position of the thiol group (regioselectivity) and its three-dimensional orientation (stereoselectivity).
Chiral Auxiliary-Mediated Asymmetric Approaches
Chiral auxiliaries are powerful tools for inducing stereoselectivity. These are enantiomerically pure compounds that are temporarily incorporated into a substrate, direct a stereoselective transformation, and are subsequently removed.
In the context of thiol synthesis, auxiliaries such as Ellman's N-sulfinylimines can be employed. elsevierpure.com A synthetic route might involve the reductive coupling of an Ellman N-sulfinylimine with an appropriate aldehyde, mediated by reagents like samarium diiodide (SmI₂), to produce chiral aminohydroxythiols with high diastereoselectivity. elsevierpure.com While this introduces other functional groups, it establishes the critical stereocenter which can then be further manipulated.
Another approach involves auxiliaries that enable stereocontrolled glycosylations, which, while contextually different, demonstrates the principle of neighboring group participation. nih.gov For instance, a (S)-(phenylthiomethyl)benzyl auxiliary at a C-2 position can direct an incoming nucleophile to a specific face of the molecule through the formation of a temporary sulfonium (B1226848) ion intermediate. nih.gov A similar strategy could be envisioned for acyclic systems where an auxiliary attached to a precursor molecule directs the stereoselective introduction of a thiol or a protected thiol equivalent.
Organocatalytic and Metal-Catalyzed Enantioselective Routes
Catalytic asymmetric synthesis offers a more atom-economical approach to generating chiral molecules by using a small amount of a chiral catalyst to produce large quantities of an enantiomerically enriched product. chemscene.com
Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions. For thiol synthesis, chiral phosphoric acids derived from BINOL have proven effective in catalyzing the addition of thiols to N-acyl imines, yielding chiral N,S-acetals with excellent enantioselectivity (up to 99% ee). organic-chemistry.org Similarly, cinchona alkaloid derivatives, such as sulfonamides, can catalyze the enantioselective addition of thiols to ketimines, affording products in high yields and enantiomeric excess. acs.org These organocascade reactions can create complex stereocenters with high fidelity. nih.gov
Metal-catalyzed routes provide another powerful avenue. Iron-catalyzed cooperative hydrogen atom transfer (cHAT) using chiral thiols presents an opportunity for the asymmetric hydrogenation of olefins, which could be adapted for precursors to 1-(2-Fluorophenyl)propane-2-thiol. chemrxiv.org Copper-hydride-catalyzed hydroallylation of substrates like 2H-thiochromenes has also been shown to produce chiral thiochromanes with high enantioselectivity, demonstrating a method for asymmetric C-S bond formation. semanticscholar.org Iridium-catalyzed asymmetric allylation of aliphatic thiols is another notable method, producing branched allyl sulfides with high regio- and enantioselectivity. organic-chemistry.org
| Catalytic System | Catalyst Type | Substrate Type | Typical Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Chiral Phosphoric Acid | Organocatalyst | N-Acyl Imines + Thiols | Excellent | Up to 99% | organic-chemistry.org |
| Cinchona Alkaloid Sulfonamide | Organocatalyst | Ketimines + Thiols | Excellent | Up to 97% | acs.org |
| Iridium-Phosphoramidite Complex | Metal Catalyst | Allyl Carbonates + Thiols | Good (34-80%) | Up to 98% | organic-chemistry.org |
| Iron/Chiral Thiol | Metal/Organo Cooperative | Olefins | - | Up to 80:20 er | chemrxiv.org |
Hydrothiolation Reactions for Carbon-Sulfur Bond Formation
Hydrothiolation, the addition of a thiol (H-S) group across a carbon-carbon double or triple bond, is a direct method for C-S bond formation. acs.org The regioselectivity of this reaction is crucial. For a precursor like 1-(2-fluorophenyl)propene, Markovnikov addition would place the thiol at the C2 position, as desired.
The reaction can be initiated by radicals or catalyzed by acids or transition metals. ias.ac.in Transition-metal catalysis, in particular, offers control over selectivity. acs.org Recent advancements include visible-light-induced, three-component reactions that combine thiolation and difluoroalkylation of alkynes, demonstrating the potential for complex, one-pot functionalizations under mild conditions. acs.org Photocatalyst-free hydrothiolation of specific alkenes has also been developed, expanding the toolkit for C-S bond formation. acs.org
Synthesis via Isothiouronium Salts and Related Intermediates
A classic and robust method for preparing thiols from alkyl halides proceeds through the formation of an isothiouronium salt. wikipedia.orgbohrium.com This two-step process involves:
Alkylation of Thiourea (B124793) : An appropriate alkyl halide, such as 1-(2-fluorophenyl)-2-chloropropane, undergoes an Sₙ2 reaction with thiourea. Thiourea acts as a sulfur nucleophile, displacing the halide to form a stable, odorless, and easily handled S-alkylisothiouronium salt. wikipedia.orgnih.gov
Hydrolysis : The isothiouronium salt is subsequently hydrolyzed, typically under alkaline conditions (e.g., using sodium hydroxide), to yield the corresponding thiol, urea, and a salt. wikipedia.orgyoutube.com
This method is highly reliable for producing thiols and avoids the direct use of foul-smelling and volatile thiol reagents in the initial step. organic-chemistry.org While the standard procedure does not induce chirality, it is highly effective if an enantiomerically pure alkyl halide precursor is used, as the reaction proceeds with inversion of stereochemistry at the carbon center.
Strategies for Incorporating the 2-Fluorophenyl Group
Attaching the 2-fluorophenyl moiety to the propyl chain is a critical step that can be achieved at various stages of the synthesis. A powerful strategy involves forming the key carbon-carbon bond using nucleophilic aromatic substitution on a fluorinated precursor.
Nucleophilic Aromatic Substitution (SₙAr) in Precursor Synthesis
Nucleophilic aromatic substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com
In the context of synthesizing this compound, a precursor such as 2-fluoronitrobenzene is an ideal substrate. The nitro group (-NO₂) is a powerful EWG that activates the ring for nucleophilic attack. The fluorine atom, despite being a weak leaving group in Sₙ1/Sₙ2 reactions, is an excellent leaving group in SₙAr because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity. masterorganicchemistry.com
A synthetic approach could involve the reaction of 2-fluoronitrobenzene with a carbanion derived from a three-carbon synthon. For example, the carbanion of a malonic ester derivative could displace the fluorine atom to form a new C-C bond. researchgate.net The resulting intermediate can then undergo a series of transformations (e.g., decarboxylation, reduction of the nitro group, conversion of a carbonyl to a thiol) to construct the final this compound molecule. The SₙAr reaction itself is typically high-yielding and proceeds under manageable conditions. researchgate.netnih.gov
| Aromatic Substrate | Nucleophile | Conditions | Product Type | Significance | Reference |
|---|---|---|---|---|---|
| 2-Fluoronitrobenzene | Diethyl 2-fluoromalonate | NaH, DMF | Diester Adduct | Efficient C-C bond formation via fluorine displacement. | researchgate.net |
| 2-Nitropyridine | [¹⁸F]Fluoride | K[¹⁸F]F-K₂₂₂, 140 °C | ²-Fluoro-²-nitropyridine | Demonstrates the high reactivity of activated systems to nucleophilic substitution. | researchgate.net |
| 2-Fluoropyridines | Various N, O, S, C nucleophiles | Mild Conditions | Substituted Pyridines | Highlights the utility of SₙAr for late-stage functionalization. | nih.gov |
Transition Metal-Catalyzed Cross-Coupling Methodologies for Aryl-Sulfur Linkages
The formation of an aryl-sulfur (C–S) bond is a cornerstone in the synthesis of many pharmaceuticals and materials. Transition-metal-catalyzed cross-coupling reactions have become a powerful and widely adopted method for creating these linkages, largely supplanting traditional methods that often require harsh conditions. beilstein-journals.orgnih.gov These reactions typically involve the coupling of an aryl halide or a related electrophile with a sulfur nucleophile in the presence of a transition metal catalyst, most commonly based on palladium or copper. beilstein-journals.org
For the specific synthesis of this compound, a hypothetical cross-coupling reaction would involve an activated 2-fluorophenyl derivative and a propane-2-thiol equivalent. A common precursor for the aryl component is an aryl halide, such as 1-bromo-2-fluorobenzene. The choice of the sulfur source can vary, from simple thiolates to more advanced thiolating agents.
Copper-catalyzed systems, often referred to as Ullmann-type couplings, represent a highly effective approach for C-S bond formation. beilstein-journals.org For instance, a highly efficient, single-step synthesis of aryl thiols from aryl halides has been developed using a copper(II) catalyst with 1,2-ethanedithiol (B43112) as the thiol source. elsevierpure.com This protocol is noted for its use of readily available reagents and relatively mild reaction conditions. elsevierpure.com Palladium-catalyzed reactions, while also prevalent, offer a different set of conditions and ligand systems that can be tuned for specific substrates.
Below is an interactive data table summarizing representative catalytic systems applicable to the formation of aryl-sulfur bonds.
| Catalytic System | Catalyst | Typical Ligand | Base | Solvent | Key Features | Reference |
| Copper-Catalyzed | CuI, Cu(II) salts | 1,10-Phenanthroline, Glycolic acid | K₂CO₃, Cs₂CO₃, KOH | DMSO, Dioxane | Cost-effective metal; mild conditions for Ullmann coupling. | beilstein-journals.orgelsevierpure.com |
| Palladium-Catalyzed | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, DPEPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | High turnover numbers; broad substrate scope and functional group tolerance. | chemrevlett.com |
| Nickel-Catalyzed | NiCl₂(dppp) | dppp | - (Base-free) | Dioxane | Couples organic halides with N-thiophthalimides as thiol surrogates. | rsc.org |
This table is for illustrative purposes and specific conditions would need to be optimized for the synthesis of this compound.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing organosulfur compounds like this compound, this involves a focus on eco-friendly reagents and solvents, as well as the development of sustainable catalysts.
Eco-Friendly Reagents and Solvents in Thiol Synthesis
A significant green advancement in thiol synthesis is the replacement of hazardous reagents and volatile organic solvents (VOCs) with safer, more sustainable alternatives.
Eco-Friendly Reagents: Traditional oxidation reactions often rely on toxic metal-based or halogenated oxidants that generate significant hazardous waste. semanticscholar.org Modern approaches prioritize environmentally benign oxidants like molecular oxygen (from air) or hydrogen peroxide, which produce water as the only byproduct. semanticscholar.orgacs.org For example, photocatalytic methods can utilize visible light as a sustainable energy source and O₂ as a green oxidant. acs.org Another key strategy is the use of "thiol-free" thiolating synthons. Reagents such as N-thiophthalimides can serve as direct thiolating surrogates, avoiding the use of volatile and malodorous thiols, which are toxic and problematic to handle. rsc.org
Eco-Friendly Solvents: Solvents constitute a large percentage of the waste in pharmaceutical and chemical manufacturing. Green chemistry promotes the use of solvents that are non-toxic, biodegradable, and derived from renewable resources. Ethyl lactate, a bio-based solvent, has been shown to be a highly efficient medium for the oxidative coupling of thiols, in some cases eliminating the need for a catalyst entirely. researchgate.net Other green solvents include water, supercritical CO₂, and deep eutectic solvents (DESs), which are mixtures of compounds that form a liquid with a low melting point. semanticscholar.orgresearchgate.net DESs are particularly interesting as they are often biodegradable, have low vapor pressure, and can be recycled. semanticscholar.org
The following table compares the properties of green solvents with a conventional solvent.
| Solvent | Source | Toxicity Profile | Biodegradability | Key Green Advantage | Reference |
| Ethyl Lactate | Renewable (from corn) | Low | High | Bio-based and effective catalyst-free medium. | researchgate.net |
| Ethyl Acetate (EtOAc) | Petrochemical/Bio-based | Low | High | Considered a greener alternative to many VOCs. | acs.org |
| Water | Natural | None | N/A | The ultimate green solvent; non-toxic, non-flammable. | researchgate.net |
| Deep Eutectic Solvents (DESs) | Variable components | Generally Low | High | Recyclable, low volatility, tunable properties. | semanticscholar.org |
| Toluene (Conventional) | Petrochemical | High (Neurotoxin) | Low | Effective for many organic reactions but hazardous. | - |
Catalyst Development for Sustainable Production of Organosulfur Compounds
Catalyst design is a focal point for the sustainable production of organosulfur compounds. The goals are to replace precious metal catalysts with earth-abundant alternatives, improve catalyst lifetime and recyclability, and enhance efficiency under mild conditions.
The development of non-noble metal-based heterogeneous catalysts is a critical area of research. nih.gov For example, cobalt-based catalysts encapsulated in nitrogen-doped porous carbon (Co-NC) have been developed for the cleavage and cyanation of C-S bonds. nih.gov These catalysts are not only effective but also easily prepared, recoverable, and reusable for multiple cycles without a significant loss in efficiency, which is crucial for sustainable industrial processes. nih.gov
Another innovative strategy is the development of catalysts that are resistant to poisoning by sulfur, a common issue that deactivates many conventional metal catalysts. Alloying precious metals with elements like phosphorus has been shown to create highly active and durable catalysts. osaka-u.ac.jp Ruthenium phosphide (B1233454) nanoparticles, for instance, exhibit excellent catalytic activity and remarkable durability against sulfur-poisoning, outperforming many conventional catalysts in the deoxygenation of sulfoxides. osaka-u.ac.jp Such advances pave the way for more robust and long-lasting catalytic systems for reactions involving organosulfur compounds.
The table below outlines the evolution of catalysts for organosulfur compound synthesis, highlighting sustainability metrics.
| Catalyst Type | Example | Key Advantages | Sustainability Drawbacks | Reference |
| Homogeneous Precious Metal | Palladium complexes | High activity and selectivity. | High cost, potential for metal leaching, difficult to recycle. | chemrevlett.com |
| Homogeneous Base Metal | Copper salts | Lower cost than precious metals. | Can be toxic, may still require complex ligands. | beilstein-journals.orgelsevierpure.com |
| Heterogeneous Base Metal | Co-NC | Earth-abundant metal, highly recyclable, stable. | May have lower activity than homogeneous counterparts. | nih.gov |
| Sulfur-Tolerant Alloy | Ruthenium Phosphide | High durability against sulfur poisoning, long lifetime. | Still uses a precious metal, though performance is enhanced. | osaka-u.ac.jp |
Chemical Reactivity and Derivatization Strategies for 1 2 Fluorophenyl Propane 2 Thiol
Transformations of the Thiol (-SH) Functional Group
The thiol group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation.
Thiols are readily oxidized to various sulfur-containing species, with the most common transformation being the formation of a disulfide bridge. This oxidative coupling is a hallmark of thiol chemistry and can be achieved using a range of mild oxidizing agents. In the context of 1-(2-fluorophenyl)propane-2-thiol, this would result in the formation of bis(1-(2-fluorophenyl)prop-2-yl) disulfide.
Stronger oxidizing agents can further oxidize the sulfur atom to sulfinic and sulfonic acids. The thiol group in cysteine, for instance, can be oxidized to form sulfenic (R-S-OH), sulfinic (R-SO2H), and sulfonic (R-SO3H) acids sigmaaldrich.com. The specific product obtained depends on the nature and stoichiometry of the oxidizing agent used.
Table 1: Predicted Oxidation Reactions of this compound
| Oxidizing Agent | Predicted Product | Product Class |
| Iodine (I₂) or Hydrogen Peroxide (H₂O₂) (mild conditions) | bis(1-(2-fluorophenyl)prop-2-yl) disulfide | Disulfide |
| Peroxy acids (e.g., m-CPBA) | 1-(2-Fluorophenyl)propane-2-sulfinic acid | Sulfinic Acid |
| Potassium permanganate (B83412) (KMnO₄) or Nitric acid (HNO₃) | 1-(2-Fluorophenyl)propane-2-sulfonic acid | Sulfonic Acid |
This table is based on the general reactivity of thiols and does not represent experimentally verified data for this compound.
The sulfur atom of the thiol group is an excellent nucleophile, readily participating in a variety of addition and substitution reactions. Thiolate anions, formed by deprotonation of the thiol, are even more potent nucleophiles.
One of the most common reactions is S-alkylation, where the thiol reacts with an alkyl halide in an SN2 fashion to form a thioether. For this compound, reaction with an alkyl halide (R-X) would yield a 2-(alkylthio)-1-(2-fluorophenyl)propane derivative.
Furthermore, thiols can undergo nucleophilic addition to electrophilic π systems, such as α,β-unsaturated carbonyl compounds (Michael addition) and epoxides. The "thiol-ene" and "thiol-yne" click reactions, which involve the radical or base-catalyzed addition of a thiol to an alkene or alkyne, respectively, are efficient methods for forming carbon-sulfur bonds rsc.org. A series of sulfur-containing disiloxanes have been synthesized with high yields via a thiol-epoxy click reaction nih.gov.
Table 2: Predicted Nucleophilic Reactions of this compound
| Electrophile | Reaction Type | Predicted Product |
| Methyl iodide (CH₃I) | SN2 Alkylation | 1-(2-Fluorophenyl)-2-(methylthio)propane |
| Acrylonitrile (H₂C=CHCN) | Michael Addition | 3-((1-(2-Fluorophenyl)propan-2-yl)thio)propanenitrile |
| Propylene (B89431) oxide | Ring-opening of epoxide | 1-((1-(2-Fluorophenyl)propan-2-yl)thio)propan-2-ol |
This table illustrates the expected reactivity based on general principles of thiol chemistry and is not based on specific experimental data for this compound.
While the thiol group is predominantly nucleophilic, it can react with certain electrophiles. For instance, reaction with acyl chlorides or acid anhydrides can lead to the formation of thioesters. These reactions typically require a base to deprotonate the thiol, enhancing its nucleophilicity.
Reactions Involving the Fluorophenyl Moiety
The fluorine atom on the aromatic ring significantly influences its reactivity towards both electrophilic and nucleophilic attack.
In the context of electrophilic aromatic substitution (EAS), the fluorine atom is a deactivating yet ortho-, para-directing group. The high electronegativity of fluorine withdraws electron density from the ring, making it less reactive than benzene (B151609) towards electrophiles. However, the lone pairs on the fluorine atom can be donated through resonance, directing incoming electrophiles to the positions ortho and para to the fluorine atom. Given the presence of the propyl-2-thiol group at the ortho position, further electrophilic substitution will be directed to the C4 and C6 positions, with steric hindrance from the propyl group potentially favoring substitution at the C4 position.
In nucleophilic aromatic substitution (NAS), a fluorine atom can act as a good leaving group, especially when the aromatic ring is activated by strongly electron-withdrawing groups. For unactivated fluoroarenes, NAS reactions are generally difficult nih.gov. However, methods using organic photoredox catalysis have been developed to enable the nucleophilic defluorination of unactivated fluoroarenes nih.gov.
Derivatization of the fluorophenyl ring of this compound can be envisioned through various aromatic substitution reactions.
Electrophilic Aromatic Substitution:
Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation could be employed to introduce new functional groups onto the aromatic ring. The directing effects of both the fluorine and the ortho-propyl-2-thiol group would need to be considered to predict the regioselectivity of these reactions.
Nucleophilic Aromatic Substitution:
While challenging, it might be possible to displace the fluorine atom with a suitable nucleophile under specific conditions, such as those employing strong bases or transition metal catalysis. The success of such a reaction would likely depend on the nature of the nucleophile and the reaction conditions. The para-fluoro-thiol reaction (PFTR) is a specific example of a nucleophilic aromatic substitution where a fluorine atom on a perfluorinated benzene ring is substituted by a thiol acs.org.
Table 3: Predicted Aromatic Derivatization Reactions of this compound
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-(2-Fluoro-4-nitrophenyl)propane-2-thiol and 1-(2-Fluoro-6-nitrophenyl)propane-2-thiol |
| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-2-fluorophenyl)propane-2-thiol and 1-(2-Bromo-6-fluorophenyl)propane-2-thiol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetyl-2-fluorophenyl)propane-2-thiol |
This table provides hypothetical derivatization pathways based on established principles of aromatic chemistry and does not represent experimentally confirmed outcomes for this compound.
Stereochemical Control in Derivatization Processes
The presence of a stereogenic center at the second carbon of the propane (B168953) chain in this compound offers the opportunity for stereoselective derivatization. The reactivity of the thiol group can be harnessed to form new covalent bonds, and by carefully selecting reaction conditions and reagents, it is possible to influence the stereochemical outcome of these transformations.
Diastereoselective reactions are a powerful tool in stereocontrolled synthesis. When a chiral molecule, such as (R)- or (S)-1-(2-fluorophenyl)propane-2-thiol, reacts with a prochiral substrate or a chiral reagent, the transition states leading to the formation of different diastereomers are no longer energetically equivalent. This energy difference can be exploited to favor the formation of one diastereomer over the other.
A pertinent example of this is the Michael addition of a chiral thiol to a prochiral α,β-unsaturated carbonyl compound. The approach of the thiol to the two faces (Re or Si) of the double bond is influenced by the existing stereocenter in the thiol, leading to the preferential formation of one diastereomer. The use of a chiral organocatalyst can further enhance this selectivity. For instance, a chiral thiourea (B124793) derivative can act as a bifunctional catalyst, activating both the enone and the thiol through hydrogen bonding, thereby creating a highly organized transition state that favors one stereochemical outcome. rsc.org
Consider the reaction of (R)-1-(2-fluorophenyl)propane-2-thiol with a prochiral enone in the presence of a chiral catalyst. The diastereomeric ratio of the resulting thioether products can be significantly high, demonstrating the power of this approach.
Table 1: Hypothetical Diastereoselective Michael Addition of (R)-1-(2-Fluorophenyl)propane-2-thiol to a Prochiral Enone
| Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (R,R) : (R,S) |
| Uncatalyzed | Toluene | 25 | 60:40 |
| Chiral Thiourea Catalyst | Chloroform | 0 | 95:5 |
| Chiral Phase-Transfer Catalyst | Dichloromethane | -20 | 92:8 |
This data is illustrative and based on principles of asymmetric catalysis.
The diastereoselectivity of such reactions is highly dependent on the nature of the catalyst, the solvent, and the reaction temperature. Lower temperatures generally lead to higher diastereoselectivity as the small energy differences between the diastereomeric transition states become more significant.
When the derivatization of this compound occurs directly at the stereogenic center, the reaction can proceed with either retention or inversion of the original configuration. The stereochemical outcome is dictated by the reaction mechanism.
Inversion of Configuration:
Nucleophilic substitution reactions at the stereogenic carbon, particularly those following an S(_N)2 mechanism, are classic examples of reactions that proceed with inversion of configuration. libretexts.org For instance, if the hydroxyl group of the corresponding alcohol, 1-(2-fluorophenyl)propan-2-ol, is converted to a good leaving group (e.g., a tosylate), subsequent displacement by a sulfur nucleophile would proceed with inversion of stereochemistry to yield the thiol. Conversely, if the thiol group itself is converted into a leaving group, its displacement by a nucleophile via an S(_N)2 pathway will also result in inversion of the stereocenter. youtube.com
The backside attack of the nucleophile, characteristic of the S(_N)2 mechanism, is responsible for this stereochemical flip. libretexts.org
Retention of Configuration:
Achieving retention of configuration at a stereocenter during a substitution reaction is less common but can be accomplished through specific mechanistic pathways. One such pathway involves a double inversion, where two consecutive S(_N)2 reactions occur. Another approach involves reactions that proceed through a frontside attack mechanism, which is often facilitated by the participation of a neighboring group or through specific catalytic cycles. youtube.com
In the context of cross-coupling reactions, the choice of catalyst and ligands can remarkably influence the stereochemical outcome. For example, in nickel-catalyzed cross-coupling reactions of benzylic electrophiles (structurally related to the phenylpropane system), the use of different phosphine (B1218219) ligands can switch the reaction from inversion to retention. A tricyclohexylphosphine (B42057) ligand might favor a pathway that results in retention of stereochemistry, while an N-heterocyclic carbene (NHC) ligand can lead to inversion. nih.gov This control is attributed to the different mechanistic pathways favored by each ligand system.
Table 2: Hypothetical Stereochemical Outcome in a Catalytic Cross-Coupling Reaction of a this compound Derivative
| Catalyst System | Ligand | Stereochemical Outcome | Product Configuration (from R-starting material) |
| Palladium(0) | Standard Phosphine | Inversion | S |
| Nickel(II) | N-Heterocyclic Carbene | Inversion | S |
| Nickel(II) | Tricyclohexylphosphine | Retention | R |
This data is illustrative and based on reported trends in stereospecific cross-coupling reactions. nih.gov
The ability to selectively achieve either retention or inversion of configuration at the stereocenter of this compound through the careful selection of reaction conditions and catalysts provides a powerful toolbox for the synthesis of a diverse range of stereochemically defined molecules.
Advanced Spectroscopic Characterization and Computational Analysis of 1 2 Fluorophenyl Propane 2 Thiol
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy provides a powerful toolkit for piecing together the molecular puzzle of 1-(2-fluorophenyl)propane-2-thiol, from its atomic connectivity to its three-dimensional shape.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional (2D) NMR experiments would provide a complete picture of the proton and carbon framework and confirm the position of the fluorine atom.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton in the molecule. The aromatic protons on the 2-fluorophenyl ring would appear in the downfield region (typically δ 7.0-7.5 ppm), with their splitting patterns revealing their relative positions and coupling to the fluorine atom. The protons of the propane (B168953) chain would appear more upfield. The methine proton (CH-SH) would likely be a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The methylene protons (CH₂) adjacent to the aromatic ring would also form a multiplet, and the terminal methyl protons (CH₃) would likely appear as a doublet, coupling to the methine proton. The thiol proton (SH) often appears as a broad singlet, though its chemical shift and coupling can be variable.
¹³C NMR: The ¹³C NMR spectrum would show nine distinct signals, one for each carbon atom in the molecule. The presence of the electronegative fluorine atom would cause the carbon it is directly attached to (C2 of the phenyl ring) to show a large C-F coupling constant. The other aromatic carbons would appear in the δ 110-140 ppm range. The carbons of the propane chain would be found in the upfield region of the spectrum (δ 15-45 ppm).
¹⁹F NMR: ¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. nih.govrsc.org A single signal would be expected for the fluorine atom on the phenyl ring. Its chemical shift would be characteristic of a fluoroaromatic compound, and it would be split into a multiplet due to coupling with the ortho and meta protons on the ring.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity. COSY would reveal proton-proton couplings, for instance, connecting the protons of the propane chain to each other. HMBC would show correlations between protons and carbons that are two or three bonds apart, which is crucial for linking the propyl chain to the correct position on the fluorophenyl ring.
Predicted NMR Data for this compound This table is based on predictive models and data from analogous structures. Actual experimental values may vary.
| Position | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1' (Aromatic C-F) | - | ~160 (d, ¹JCF ≈ 245 Hz) |
| C2'-C6' (Aromatic CH) | 7.0 - 7.5 (m) | 115 - 135 |
| C1 (CH₂) | ~2.9 (m) | ~40 |
| C2 (CH) | ~3.3 (m) | ~38 |
| C3 (CH₃) | ~1.3 (d) | ~23 |
| SH | 1.5 - 2.5 (br s) | - |
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.orgresearchgate.net
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show several key absorption bands. A weak but sharp band around 2550-2600 cm⁻¹ would be indicative of the S-H stretching vibration of the thiol group. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propane chain would be just below 3000 cm⁻¹. A strong band corresponding to the C-F stretch is expected in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. rsc.org The S-H stretch is often more easily observable in Raman spectra than in FT-IR. The C-S stretching vibration, typically found in the 600-800 cm⁻¹ range, is also often prominent in Raman spectra. The symmetric vibrations of the aromatic ring are generally strong in the Raman spectrum.
Predicted Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium |
| 2980-2850 | Aliphatic C-H Stretch | Strong |
| 2600-2550 | S-H Stretch | Weak (IR), Medium (Raman) |
| 1600-1450 | Aromatic C=C Stretch | Medium-Strong |
| 1300-1200 | C-F Stretch | Strong (IR) |
| 800-600 | C-S Stretch | Medium (Raman) |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.govsfrbm.org High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula of the parent compound with high accuracy.
For this compound (C₉H₁₁FS), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom.
Loss of the thiol group: Cleavage of the C-S bond to lose ·SH or H₂S.
Benzylic cleavage: Cleavage of the bond between the first and second carbon of the propane chain, yielding a stable fluorotropylium cation or a related fragment.
McLafferty rearrangement: If applicable, though less likely for this structure.
Predicted Mass Spectrometry Fragments
| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 170 | [C₉H₁₁FS]⁺ | Molecular Ion [M]⁺ |
| 137 | [C₉H₁₀F]⁺ | Loss of ·SH |
| 109 | [C₇H₆F]⁺ | Benzylic cleavage |
| 61 | [C₂H₅S]⁺ | Cleavage of benzyl-C bond |
X-ray Diffraction (XRD) for Solid-State Structure
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. This would confirm the connectivity established by NMR and reveal the preferred conformation of the molecule in the solid state. Furthermore, XRD can elucidate intermolecular interactions, such as potential weak hydrogen bonds involving the thiol group or π-stacking interactions between the aromatic rings, which govern the crystal packing.
Chiroptical Spectroscopy for Enantiomeric Characterization
The carbon atom at the 2-position of the propane chain (C2) is a stereocenter, meaning this compound is a chiral molecule and can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(2-fluorophenyl)propane-2-thiol and (S)-1-(2-fluorophenyl)propane-2-thiol.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.govmdpi.comthieme-connect.comrsc.org While enantiomers have identical physical properties like melting point and NMR spectra in achiral solvents, they interact differently with polarized light.
A CD spectrum of a purified enantiomer of this compound would show positive or negative peaks (known as Cotton effects) in the regions where the molecule absorbs UV light, particularly the region associated with the electronic transitions of the fluorophenyl chromophore. The two enantiomers, (R) and (S), would produce CD spectra that are perfect mirror images of each other. This technique is therefore indispensable for distinguishing between the enantiomers and determining the enantiomeric excess of a sample. The sign and magnitude of the Cotton effect could also be correlated with the absolute configuration (R or S) through computational predictions or by comparison with structurally related compounds of known configuration. rsc.org
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound with respect to the wavelength of light. For this compound, which possesses a chiral center at the C2 carbon of the propane chain, ORD is a critical technique for determining its absolute configuration (R or S).
Ab initio calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), have become a reliable tool for predicting ORD curves. nih.govacs.org The theoretical approach involves calculating the specific rotation [α] at various wavelengths. A comparison of the calculated ORD curve with an experimentally measured one allows for an unambiguous assignment of the absolute configuration. nih.gov For a reliable assignment, it is crucial to compare the theoretical and experimental values across a range of wavelengths, as single-wavelength calculations (e.g., at the sodium D-line, 589 nm) can sometimes lead to incorrect assignments, especially if the wavelength is far from an electronic transition. acs.org
For the (S)-enantiomer of this compound, a hypothetical ORD curve can be calculated. The results, presented in Table 1, would be expected to show a specific trend. The correct absolute configuration is confirmed if the calculated curve's shape and sign match the experimental data. Modern computational methods, such as coupled-cluster theory or DFT with appropriate functionals (e.g., B3LYP, CAM-B3LYP) and large basis sets that include diffuse functions, are capable of providing accurate predictions. acs.orgresearchgate.net
Table 1: Hypothetical Calculated Optical Rotation for (S)-1-(2-Fluorophenyl)propane-2-thiol at Various Wavelengths This table is illustrative. The values are representative of what a TD-DFT calculation might yield.
| Wavelength (nm) | Calculated Specific Rotation [α] (deg·cm³·g⁻¹·dm⁻¹) |
|---|---|
| 632.8 | +45.5 |
| 589.3 (Na D-line) | +58.2 |
| 436.0 | +110.8 |
| 405.0 | +145.3 |
| 365.0 | +215.7 |
Quantum Chemical and Computational Modeling Studies
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. google.com For this compound, geometry optimization would be performed to find the lowest energy structure. A common and effective method involves the B3LYP functional with a large basis set, such as 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electron distribution, particularly around the electronegative fluorine and sulfur atoms. researchgate.netescholarship.org Dispersion corrections (e.g., Grimme's D3) are often included to better account for non-covalent interactions. google.com
The optimization process yields key structural parameters. The presence of the ortho-fluorine atom is expected to influence the planarity and bond angles of the phenyl ring and the orientation of the propanethiol side chain due to steric and electronic effects. The calculated bond lengths and angles provide a precise three-dimensional picture of the molecule at its energy minimum.
Table 2: Hypothetical Optimized Geometric Parameters for this compound This table is illustrative, based on DFT B3LYP/6-311++G(d,p) calculations on analogous structures. researchgate.net
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C(aromatic)-F | 1.355 |
| C(aromatic)-C(alkyl) | 1.510 | |
| C(alkyl)-S | 1.835 | |
| S-H | 1.348 | |
| Bond Angle (°) | C-C-S | 110.5 |
| C-S-H | 96.5 | |
| F-C(aromatic)-C(aromatic) | 118.9 |
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions
Natural Bond Orbital (NBO) analysis is used to investigate charge delocalization, intramolecular interactions, and the nature of chemical bonds by transforming the calculated wavefunction into localized orbitals. nih.gov This analysis reveals hyperconjugative interactions, where electron density is donated from a filled bonding or lone-pair orbital (donor) to an empty antibonding orbital (acceptor). These interactions stabilize the molecule.
Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Theory for this compound This table is illustrative. The values represent plausible stabilization energies for key intramolecular interactions. nih.goviucr.org
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| n(S) | σ(C1-C2) | 2.85 |
| n(F) | σ(C(aromatic)-C(aromatic)) | 1.98 |
| σ(C-H) | σ(C-S) | 3.50 |
| π(C=C)aromatic | π(C=C)aromatic | 20.15 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for understanding chemical reactivity, as the HOMO acts as an electron donor and the LUMO acts as an electron acceptor. aimspress.com The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A smaller gap suggests the molecule is more polarizable and more reactive. nih.gov
Table 4: Hypothetical Frontier Molecular Orbital Properties for this compound This table is illustrative, based on typical DFT B3LYP/6-311++G(d,p) results for similar aromatic thiols. aimspress.comjmaterenvironsci.com
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.15 | Localized on the thiol group and phenyl ring. Represents the ability to donate electrons. |
| LUMO Energy | -0.95 | Localized on the phenyl ring's π* system. Represents the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.20 | Indicates high kinetic stability and relatively low chemical reactivity. |
Conformational Analysis and Energy Landscape Mapping
Due to the rotational freedom around single bonds, this compound can exist in multiple conformations. A conformational analysis is essential to identify the most stable conformers and the energy barriers for interconversion between them. This is typically done by performing a relaxed potential energy surface (PES) scan, where key dihedral angles are systematically rotated, and at each step, the rest of the molecule's geometry is optimized. q-chem.comreadthedocs.io
For this molecule, the critical dihedral angles would be C(aromatic)-C(aromatic)-C(alkyl)-C(alkyl) and C(aromatic)-C(alkyl)-C(alkyl)-S. The scan reveals the low-energy conformers (e.g., gauche and anti) and the transition states that connect them. nih.gov The resulting energy landscape map shows the relative stability of each conformer. The global minimum conformation is the most populated one at equilibrium and is the structure used for other computational analyses. The analysis for related propylthiols shows that multiple stable conformers can exist with small energy differences. nih.gov
Table 5: Hypothetical Relative Energies of Stable Conformers of this compound This table is illustrative, depicting a possible outcome of a PES scan. Energies are relative to the most stable conformer (Global Minimum).
| Conformer | Description (Dihedral Angles) | Relative Energy (kcal/mol) | Rotational Barrier to Interconversion (kcal/mol) |
|---|---|---|---|
| Conformer 1 (Global Minimum) | Gauche | 0.00 | N/A |
| Conformer 2 | Anti | 0.75 | 4.5 |
| Conformer 3 | Gauche' | 1.20 | 5.1 |
Theoretical Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic data, which is invaluable for structure verification. Using the optimized geometry from DFT calculations, it is possible to compute NMR chemical shifts and vibrational frequencies.
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is widely used to predict NMR chemical shifts (δ). researchgate.netacs.org Calculations for ¹H, ¹³C, and ¹⁹F nuclei can be performed. Predicted shifts for the fluorine atom and the carbons and protons near the chiral center and fluoro-group would be particularly informative. rsc.org
Vibrational Spectra: The calculation of harmonic vibrational frequencies using DFT helps in the assignment of experimental Infrared (IR) and Raman spectra. etsu.edu Calculated frequencies are often scaled by a factor (e.g., ~0.96-0.98 for B3LYP) to correct for anharmonicity and other systematic errors, improving agreement with experimental data. iku.edu.tr Key predicted vibrations would include the S-H stretching frequency (typically weak in IR, ~2550-2600 cm⁻¹), C-F stretching, and aromatic C-H bending modes.
Table 6: Hypothetical Predicted Spectroscopic Data for this compound This table is illustrative. NMR shifts are relative to TMS. IR frequencies are scaled.
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| NMR | δ (¹⁹F) | -115.5 ppm |
| δ (¹³C, C-S) | 38.4 ppm | |
| δ (¹H, S-H) | 1.6 ppm | |
| IR (Vibrational Frequencies) | ν (S-H stretch) | 2575 cm⁻¹ |
| ν (C-F stretch) | 1230 cm⁻¹ | |
| ν (Aromatic C=C stretch) | 1580 cm⁻¹ |
pKa Prediction and Acidity Studies of the Thiol Group
The acidity of the thiol group (-SH), quantified by its pKa value, is a critical parameter influencing the chemical reactivity and biological activity of this compound. The pKa determines the extent of ionization of the thiol group at a given pH, which in turn governs its nucleophilicity and its ability to participate in hydrogen bonding or coordinate to metal ions.
Computational Approaches to pKa Prediction
Direct experimental determination of the pKa for every novel compound can be a resource-intensive process. Consequently, computational chemistry has emerged as a powerful tool for the accurate prediction of pKa values. researchgate.net Density Functional Theory (DFT) methods, in combination with appropriate solvation models, have proven to be particularly effective for calculating the pKa of thiols. researchgate.net
One of the successful approaches involves calculating the Gibbs free energy change of deprotonation in both the gas phase and solution. The pKa can then be determined using the following thermodynamic cycle:
Gas-phase deprotonation: R-SH (g) → R-S⁻ (g) + H⁺ (g)
Solvation of the species: Involving the neutral thiol, the thiolate anion, and the proton in the solvent of interest (typically water).
The M06-2X functional, when paired with a solvation model like the SMD (Solvation Model based on Density), has been shown to yield reliable pKa predictions for a wide range of thiol-containing compounds, with a root-mean-square error (RMSE) as low as 0.77 pK units. researchgate.net Such computational models are invaluable for understanding the structure-activity relationships that govern the acidity of thiols. researchgate.net
Predicted pKa and Acidity Analysis
The presence of a phenyl ring and a fluorine atom in this compound is expected to influence the acidity of the thiol group. The aromatic ring can stabilize the thiolate anion through resonance, although the effect is generally less pronounced than in phenols. youtube.com The fluorine atom at the ortho position of the phenyl ring is an electron-withdrawing group. This inductive effect is expected to further stabilize the thiolate anion, thereby increasing the acidity of the thiol group (i.e., lowering its pKa value) compared to a non-substituted alkyl thiol like 2-propanethiol (B166235).
Based on these structural considerations and data from computational studies on similar aromatic thiols, a predicted pKa value for this compound can be estimated. For comparison, the experimental pKa of benzenethiol (B1682325) is approximately 6.6, which is significantly lower than that of aliphatic thiols like 2-propanethiol (pKa ~10-11). The electron-withdrawing nature of the fluorine atom is anticipated to lower the pKa of this compound relative to benzenethiol.
The following table presents a comparison of the predicted pKa for this compound with the experimental pKa values of related thiol compounds.
| Compound Name | Structure | pKa (Predicted/Experimental) | Reference |
| 2-Propanethiol | CH₃-CH(SH)-CH₃ | ~10.5 | foodb.ca |
| Benzenethiol | C₆H₅-SH | 6.6 | youtube.com |
| This compound | o-F-C₆H₄-CH₂-CH(SH)-CH₃ | ~6.4 (Predicted) | N/A |
Note: The pKa value for this compound is a prediction based on the electronic effects of its substituents and comparison with structurally similar compounds. N/A indicates that a direct experimental value is not available.
The predicted lower pKa value for this compound suggests that its thiol group is more acidic than that of simple alkyl thiols and even slightly more acidic than benzenethiol, owing to the inductive effect of the ortho-fluorine substituent. This enhanced acidity has important implications for its reactivity, suggesting that the corresponding thiolate anion can be formed under milder basic conditions, which is a key factor in its potential applications in synthesis and materials science.
Mechanistic Investigations of 1 2 Fluorophenyl Propane 2 Thiol and Analogues
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of aryl thiols like 1-(2-fluorophenyl)propane-2-thiol can be approached through various chemical strategies. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and improving yields.
Catalytic Reaction Mechanism Studies
The synthesis of aryl thiols often involves metal-catalyzed cross-coupling reactions. For instance, the formation of an aryl thioether, a related structure, can be achieved through the metal-catalyzed arylation of thiols. This process typically follows a pathway of oxidative insertion of a metal catalyst (like palladium or copper) into an aryl halide, followed by coordination of the thiol and subsequent reductive elimination to yield the final product. A base is generally required to deprotonate the thiol, facilitating its coordination to the metal catalyst. acsgcipr.org The choice of ligand is critical for the success of these reactions, with phosphine-based ligands being common for palladium catalysis and nitrogen-based ligands for copper. acsgcipr.org
Another relevant synthetic route is the reaction of hydrogen sulfide (B99878) with an alkene, such as propylene (B89431), over a solid acid catalyst to produce propanethiol. chemicalbook.com A similar approach could be envisioned for a fluorinated analogue. For example, a patented process describes the synthesis of isopropyl mercaptan from propylene and hydrogen sulfide using a catalyst composed of molybdenum oxide, cobalt oxide, and ZSM-5 molecular sieve on an alumina (B75360) support. chemicalbook.com This type of catalytic system could potentially be adapted for the synthesis of this compound from a corresponding fluorinated propylene derivative.
The introduction of the fluorine atom itself onto the aromatic ring is another key synthetic consideration. Palladium-catalyzed nucleophilic fluorination is a common method. nih.gov This reaction involves the oxidative addition of an aryl halide or triflate to a palladium(0) complex, followed by ligand exchange with a fluoride (B91410) source and subsequent reductive elimination to form the C-F bond. nih.gov Copper-catalyzed Finkelstein reactions, which exchange a halide for a fluoride, also present a viable, often lower-cost, alternative. dntb.gov.ua
The table below summarizes some catalytic approaches relevant to the synthesis of fluorinated aryl thiols.
| Catalytic Approach | Catalyst/Ligand System | Key Mechanistic Steps | Reactants | Reference |
| Metal-Catalyzed Thiolation | Pd or Cu / Phosphine (B1218219) or Nitrogen Ligands | Oxidative insertion, thiol coordination, reductive elimination | Aryl halide/sulfonate, thiol | acsgcipr.org |
| Solid Acid Catalysis | MoO₃/CoO/ZSM-5 on Al₂O₃ | Adsorption of reactants, surface reaction, desorption of product | Alkene, Hydrogen Sulfide | chemicalbook.com |
| Palladium-Catalyzed Fluorination | Pd(0) / t-BuBrettPhos | Oxidative addition, ligand exchange, reductive elimination | Aryl halide/triflate, Fluoride source | nih.gov |
| Copper-Catalyzed Fluorination | Cu(I) / Diethylenetriamine | Halide exchange via a Cu(I)/Cu(III) cycle | Aryl halide, Fluoride source | dntb.gov.ua |
Biochemical Mechanisms of Action (Non-Clinical Focus)
The unique chemical structure of this compound suggests several potential modes of interaction with biological systems, primarily driven by the reactivity of the thiol group and the properties conferred by the fluorinated phenyl ring.
Interaction Mechanisms with Enzymes and Receptors (e.g., through molecular docking and kinetic studies)
The presence of a fluorophenyl group can significantly influence a molecule's interaction with biological targets. nih.gov Fluorine's high electronegativity can alter the acidity of nearby protons and create unique non-covalent interactions, while its small size allows it to act as a bioisostere for a hydrogen atom or a hydroxyl group. nih.gov The introduction of fluorine can enhance properties like lipophilicity and metabolic stability, which are crucial for a molecule's ability to interact with enzymes or receptors. nih.gov
Molecular docking studies on analogous compounds provide insights into potential interactions. For example, fluorophenylthiourea derivatives have been shown to inhibit glutathione (B108866) S-transferases (GSTs) and glutathione reductase (GR), enzymes critical for cellular detoxification and antioxidant defense. nih.gov Docking simulations revealed that these inhibitors bind within the active sites of GST and GR. nih.gov Similarly, studies on other heterocyclic thiol derivatives have used molecular docking to elucidate their binding modes with enzymes like cyclooxygenase (COX), showing that specific substitutions can enhance binding affinity. prolekare.cznih.gov
Computational studies have also highlighted how fluorination can modulate protein-ligand interactions. For instance, the substitution of a hydrogen with a fluorine atom can drastically alter π-stacking interactions and affect the entropy of binding due to changes in conformational flexibility and solvation. acs.org These subtle changes can have a profound impact on the binding affinity and specificity of a molecule for its target receptor or enzyme. acs.org
Redox Chemistry and Sulfhydryl Group Reactivity in Biological Contexts
The sulfhydryl (thiol) group is a key player in redox biology. researchgate.netelsevier.com It is a potent nucleophile and can undergo a variety of redox reactions, including oxidation to disulfides, sulfenic acids, and sulfonic acids. mdpi.comyoutube.com This reactivity is central to the function of many proteins and low-molecular-weight thiols like glutathione, which protect cells from oxidative stress. mdpi.com
The reactivity of a specific thiol, such as the one in this compound, is highly dependent on its local environment and its pKa. The thiolate anion (R-S⁻) is a much stronger nucleophile than the neutral thiol (R-SH). nih.gov The presence of the electron-withdrawing fluorine atom on the phenyl ring would likely lower the pKa of the thiol group compared to a non-fluorinated analogue, increasing the concentration of the more reactive thiolate at physiological pH. Aryl thiols generally have a lower pKa (around 6.5) compared to alkyl thiols like cysteine (around 8.5). researchgate.net
The thiol group's ability to react with electrophiles and participate in thiol-disulfide exchange reactions is fundamental to its biological role. mdpi.com These reactions are involved in enzyme catalysis, regulation of protein function, and detoxification of harmful compounds. mdpi.com The unique chemical properties of the sulfhydryl group in cysteine residues, for instance, are critical for the function of many enzymes and regulatory proteins. researchgate.netnih.gov
Modulation of Intracellular Signaling Pathways (e.g., Nrf2 pathway activation)
Compounds capable of reacting with sulfhydryl groups are known to modulate specific intracellular signaling pathways, most notably the Keap1-Nrf2 pathway. nih.gov The Nrf2 transcription factor is a master regulator of the cellular antioxidant response. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to its repressor protein, Keap1. nih.gov
Keap1 is rich in highly reactive cysteine residues that act as sensors for electrophiles and oxidants. nih.gov Electrophilic compounds can react with these cysteine thiols, leading to a conformational change in Keap1 that results in the release of Nrf2. nih.govnih.gov Once freed, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes. nih.gov
The ability of a molecule like this compound to activate the Nrf2 pathway would depend on the reactivity of its thiol group or its potential to be metabolized into a reactive electrophile. The common chemical feature of many Nrf2 activators is their ability to react with sulfhydryl groups. nih.gov While direct evidence for this compound is not available, other thiol-reactive compounds and thiazole-containing molecules have been shown to be potent activators of the Nrf2 pathway, demonstrating therapeutic potential in models of neurodegenerative diseases. johnshopkins.edu
The modulation of intracellular thiol concentrations can also influence other signaling pathways, such as NF-κB and STAT-1/IRF-1, which are involved in inflammatory responses. researchgate.net Therefore, the introduction of an exogenous thiol compound could have complex effects on cellular signaling networks.
Mechanism of Antimicrobial Activity
While direct studies on the antimicrobial mechanism of this compound are not extensively documented, the activity of analogous fluorinated and thiol-containing compounds provides a strong basis for postulating its potential modes of action. The antimicrobial effects of such compounds are often multifaceted, targeting fundamental components of microbial cells.
The primary mechanism is likely the disruption of the bacterial cell membrane. The lipophilic nature of the phenylpropane backbone, enhanced by the fluorine atom, would facilitate the compound's insertion into the lipid bilayer of bacterial membranes. This insertion can disrupt the membrane's integrity, leading to increased permeability, leakage of essential intracellular components like ions and ATP, and ultimately, cell death. nih.gov This mechanism is observed in other phenolic and aromatic compounds. For instance, carvacrol, a phenolic monoterpenoid, is known to destabilize the cytoplasmic membrane and inhibit ATP synthesis in bacteria. nih.gov
Furthermore, the thiol group (-SH) is highly reactive and can interact with key cellular components. It can form disulfide bonds with cysteine residues in bacterial enzymes and proteins, leading to their inactivation. nih.gov This can disrupt critical metabolic pathways, such as those involved in energy production or cell wall synthesis. The thiol-dependent antioxidant systems in bacteria, which are crucial for managing oxidative stress, could also be a target. nih.gov By interfering with these systems, the compound could induce an imbalanced redox state within the bacteria, contributing to its demise.
The introduction of a fluorine atom can potentiate this antimicrobial activity. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring and the acidity of the thiol proton, potentially enhancing its reactivity. Moreover, fluorination often increases the metabolic stability of a compound, making it less susceptible to degradation by bacterial enzymes. nih.gov Studies on other fluorinated heterocycles have demonstrated their efficacy as antimicrobial agents, with some approved as antibiotic drugs. nih.gov
Research on related compounds, such as 1,2,4-triazole (B32235) derivatives containing amino acid fragments, has shown significant fungicidal activities, with some exhibiting broad-spectrum efficacy. nih.gov This suggests that compounds with a similar structural backbone to this compound could also possess antifungal properties, possibly by targeting unique fungal cell components like ergosterol. nih.gov
Table 1: Antimicrobial Activity of Selected Thiol and Fluorine-Containing Compounds
| Compound/Extract | Target Organism(s) | Observed Effect/Mechanism | Reference |
| Carvacrol | Bacillus cereus | Destabilized cytoplasmic membrane, increased membrane fluidity, ion leakage, inhibition of ATP synthesis. | nih.gov |
| Thymol | Streptococcus mutans | Induced autolysis, stress growth inhibition, reduced biofilm formation. | nih.gov |
| Fluorinated Heterocycles | Various Bacteria | Core components of some approved antibiotic drugs. | nih.gov |
| 1,2,4-Triazole Derivatives | Physalospora piricola | Superior in vitro fungicidal efficacy compared to mefentrifluconazole. | nih.gov |
Antioxidant Mechanisms and Free Radical Scavenging Pathways
The antioxidant potential of this compound is intrinsically linked to its thiol (-SH) group. Thiols are well-established antioxidants that can neutralize reactive oxygen species (ROS) and other free radicals through various mechanisms. nih.gov
The primary free radical scavenging pathway for thiols is hydrogen atom transfer (HAT) . The thiol group can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a stable thiyl radical (RS•). The stability of this resulting thiyl radical is a key factor in the antioxidant efficacy of the thiol. The phenyl ring in this compound can further stabilize this radical through resonance.
Another important mechanism is single electron transfer followed by proton transfer (SET-PT) . In this pathway, the thiol first donates an electron to the free radical, forming a radical cation and an anion. The radical cation then rapidly loses a proton to become a thiyl radical. The presence of the electron-withdrawing fluorine atom on the phenyl ring could influence the feasibility of this pathway by altering the electron density of the molecule.
The antioxidant capacity of thiol-containing compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netresearchpublish.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to a stable free radical, resulting in a color change that can be quantified spectrophotometrically. Studies on various thiophenols have demonstrated their ability to scavenge these radicals, with their efficacy being influenced by the substituents on the aromatic ring. researchgate.net
The sulfhydryl group in sulfurous water has been shown to have significant antioxidant activity by inhibiting various free radicals. nih.gov This further underscores the central role of the thiol moiety in the free radical scavenging capabilities of compounds like this compound.
Table 2: Free Radical Scavenging Activity of Representative Thiol Compounds
| Compound | Assay | Measurement | Result | Reference |
| 2-Thiohydantoin | DPPH Radical Scavenging | IC50 | 36.34 µg/mL | researchpublish.com |
| 2-Thiohydantoin | ABTS Radical Scavenging | IC50 | Not specified | researchpublish.com |
| Sulfinpyrazone | DPPH Radical Scavenging | - | Showed scavenging action | |
| Thiophenols | DPPH Radical Assay | IC50 | Varied based on substitution | researchgate.net |
| Thiophenols | ABTS Radical Assay | IC50 | Varied based on substitution | researchgate.net |
Effects on Cellular Processes (e.g., cell proliferation, apoptosis induction) for research purposes
For research purposes, particularly in the context of cancer cell biology, the effects of novel compounds on cell proliferation and apoptosis are of significant interest. While direct data on this compound is limited, the known activities of sulfur-containing and fluorinated compounds provide a framework for its potential effects on cellular processes.
Sulfur-containing compounds have been shown to induce apoptosis , or programmed cell death, in various cancer cell lines. nih.govnih.gov This is a critical mechanism for controlling cell populations and eliminating damaged or cancerous cells. The induction of apoptosis by these compounds often involves the modulation of multiple intracellular signaling pathways. For instance, they can lead to the production of reactive oxygen species (ROS) within cancer cells, which can trigger the apoptotic cascade. nih.gov
The antiproliferative effects of such compounds can also be mediated through the inhibition of key enzymes involved in cell growth and proliferation. For example, some 1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivatives have shown anticancer activity through the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. nih.gov
Furthermore, fluorinated compounds have been extensively studied for their antiproliferative properties. The incorporation of fluorine can enhance the binding affinity of a molecule to its biological target, leading to more potent inhibition of cellular processes. For example, fluorinated indole (B1671886) derivatives have shown enhanced inhibitory activity against PERK, a kinase involved in the endoplasmic reticulum stress response, which is often dysregulated in cancer. nih.gov
The investigation of this compound and its analogues in various cancer cell lines would likely involve assessing their impact on cell viability, cell cycle progression, and the activation of apoptotic markers such as caspases. researchgate.netnih.gov
Table 3: Effects of Related Compounds on Cellular Processes
| Compound Class/Derivative | Cell Line(s) | Effect | Potential Mechanism | Reference |
| Sulfur-containing compounds | Various cancer cells | Induction of apoptosis | Modulation of signaling pathways, ROS production | nih.govnih.gov |
| Fluorinated indole derivatives | - | PERK inhibitory activity | Enhanced binding affinity due to fluorine | nih.gov |
| Kaempferol | Human ovarian cancer cells (OVACAR-3) | Antiproliferative effects, apoptosis induction | Regulation of cleaved caspase-3 and -9 | nih.gov |
| Curcumin | Human colon cancer cells (HT-29) | Suppressed proliferation, induced apoptosis | Mitochondrial cell death pathway, caspase-3 activation | nih.gov |
Advanced Research Applications of 1 2 Fluorophenyl Propane 2 Thiol
Role in Asymmetric Catalysis and Organic Synthesis
The presence of a stereogenic center at the carbon atom bearing the thiol group makes 1-(2-Fluorophenyl)propane-2-thiol an attractive candidate for applications in stereoselective synthesis. The sulfur atom, with its ability to coordinate to transition metals and its potential for further chemical modification, is a key feature in this context.
Development as Chiral Ligands for Metal Complex Catalysis
Chiral sulfur-containing compounds are a well-established class of ligands in asymmetric catalysis. acs.org The sulfur atom in this compound can act as a soft donor, forming strong bonds with soft transition metals like palladium, rhodium, and copper. acs.org When coordinated to a metal center, the chiral environment created by the ligand can influence the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product.
The efficacy of such chiral ligands is often evaluated in benchmark asymmetric reactions. Based on the performance of other chiral thioether ligands, it can be postulated that metal complexes of this compound could be effective in a range of transformations. researchgate.net
Table 1: Postulated Performance of a Palladium Complex with this compound as a Ligand in Asymmetric Allylic Alkylation
| Substrate | Product | Enantiomeric Excess (ee) |
| 1,3-Diphenylallyl acetate | (S)-1,3-Diphenyl-1-(malonatomethyl)prop-1-ene | Potentially >90% |
| rac-Cyclohex-2-en-1-yl acetate | (S)-3-(Malonatomethyl)cyclohex-1-ene | Potentially >85% |
This data is hypothetical and based on typical results obtained with other chiral sulfur ligands in similar reactions.
Application as Chiral Auxiliaries in Stereoselective Transformations
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed. Sulfur-based chiral auxiliaries have proven to be highly effective in a variety of asymmetric syntheses. scielo.org.mx
This compound could potentially be employed as a chiral auxiliary. For instance, it could be attached to a carboxylic acid to form a chiral thioester. The steric and electronic properties of the fluorophenyl group would then influence the facial selectivity of nucleophilic attack on an adjacent prochiral center, such as in an aldol or Michael reaction.
Building Blocks for Complex Molecular Architectures
Chiral organosulfur compounds are valuable building blocks in the synthesis of complex, biologically active molecules and novel materials. researchgate.netnih.gov The thiol group of this compound is a versatile functional handle that can participate in a wide range of chemical transformations, including nucleophilic substitution, addition to unsaturated systems, and oxidation to various sulfur oxidation states (sulfoxides, sulfones). acs.org
The presence of both a chiral center and a fluorinated aromatic ring makes this compound a particularly interesting building block. The fluorine atom can introduce unique electronic properties and can be a site for further functionalization, for instance, through nucleophilic aromatic substitution. This dual functionality allows for the construction of intricate molecular architectures with precise control over stereochemistry and electronic properties. nih.gov
Exploration in Novel Materials Science
The combination of a reactive thiol group and a fluorinated phenyl ring in this compound suggests its potential use in the development of new materials with tailored properties.
Polymer Chemistry Applications (e.g., Monomers for Green Polymers)
Organofluorine compounds are of significant interest in polymer chemistry due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical resistance, and low surface energy. nih.gov The development of green and sustainable approaches to the synthesis of fluorinated polymers is an active area of research. researchgate.netdntb.gov.ua
This compound could serve as a monomer or a modifying agent in polymer synthesis. The thiol group can readily participate in "click" chemistry reactions, such as the thiol-ene reaction, providing an efficient and atom-economical method for polymer synthesis and modification. rsc.org Furthermore, the fluorine atom on the phenyl ring could undergo a para-fluoro-thiol reaction, a versatile tool in polymer chemistry for creating carbon-sulfur bonds under mild conditions. rsc.orgrsc.org This reaction is particularly useful for post-polymerization modification, allowing for the introduction of specific functionalities onto a polymer backbone. tandfonline.com
Table 2: Potential Polymerization Reactions Involving this compound
| Reaction Type | Co-monomer/Substrate | Potential Polymer Property |
| Thiol-ene "click" reaction | Diene-functionalized polymer | Increased hydrophobicity and thermal stability |
| para-Fluoro-thiol reaction | Pentafluorophenyl-containing polymer | Functionalized polymer with chiral side chains |
This table presents hypothetical applications based on established polymerization methodologies.
Surface Functionalization and Nanomaterial Synthesis (e.g., chiral clusters)
The strong affinity of sulfur for noble metal surfaces makes thiols excellent ligands for the functionalization of nanoparticles, particularly gold and silver. cd-bioparticles.net Thiophenol and its derivatives are commonly used to create self-assembled monolayers (SAMs) on these surfaces, which can alter the physical and chemical properties of the nanomaterials. mdpi.com
The use of this compound for surface functionalization would introduce both chirality and fluorine atoms to the nanoparticle surface. The chiral nature of the ligand could lead to the formation of chiral plasmonic nanostructures with unique optical properties. Moreover, chiral thiols have been used to synthesize intrinsically chiral metal nanoclusters. acs.org Ligand exchange reactions on existing achiral clusters with chiral thiols can also induce chirality. nih.govresearchgate.net
The presence of the fluorophenyl group could also be advantageous, potentially influencing the packing of the ligands on the nanoparticle surface and enhancing the stability of the resulting nanomaterials. rsc.org
Precursor in Bioactive Compound Research and Development (Mechanistic Studies)
While the unique structural features of this compound, such as its fluorine substitution and thiol group, suggest potential for biological activity, there is currently no available research to substantiate its role as a precursor in the development of bioactive compounds. The following subsections are therefore based on the potential applications of similar thiol-containing compounds, as no direct research on this compound has been found.
Investigating Inhibition Mechanisms of Key Biological Targets
There is no information available in the scientific literature regarding the use of this compound to investigate the inhibition mechanisms of any key biological targets.
Modulating Cellular Processes for Research Purposes
No studies have been published that describe the use of this compound for the modulation of cellular processes for research purposes.
Development as Chemical Probes for Biological Systems (e.g., radiolabeling)
The potential of this compound as a chemical probe for biological systems, including its use in radiolabeling, has not been explored in any published research.
Research into Potential in Cancer Chemoprevention (mechanistic focus)
There is no existing research on the potential of this compound in the field of cancer chemoprevention, and therefore no mechanistic studies have been conducted.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(2-Fluorophenyl)propane-2-thiol with high purity?
- Methodology : Utilize nucleophilic substitution or thiol-ene click chemistry. For example, fluorophenyl precursors (e.g., 2-fluorophenyl halides) can react with propane-2-thiol under basic conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor reaction progress using TLC and confirm purity via HPLC (>98%) .
- Key Considerations : Control reaction temperature (0–25°C) to minimize thiol oxidation. Use inert atmospheres (N₂/Ar) to prevent disulfide formation.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze , , and NMR spectra to verify fluorophenyl and thiol proton environments.
- Mass Spectrometry : Use ESI-MS or GC-MS to confirm molecular ion peaks ([M+H]⁺ expected at m/z 184.06).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals (solvent: dichloromethane/hexane) and refine structures using SHELX .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodology :
- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., Gaussian/B3LYP/6-31G*).
- Dynamic Effects : Investigate rotational barriers of the fluorophenyl-thiol moiety via variable-temperature NMR to explain splitting anomalies .
- Case Study : Discrepancies in NMR shifts may arise from solvent polarity effects; test in CDCl₃ vs. DMSO-d₆ to isolate solvent interactions.
Q. How does this compound interact with transition metals, and what experimental designs optimize these studies?
- Methodology :
- Coordination Chemistry : Use potentiometric titrations (pH 4–9) to determine metal-ligand stability constants (e.g., Co²⁺, Ni²⁺). Monitor via UV-Vis spectroscopy (λ = 400–600 nm for d-d transitions) .
- Structural Analysis : Prepare metal-thiolate complexes and characterize via FT-IR (S–M stretching at 250–350 cm⁻¹) and XANES for oxidation state confirmation.
- Design Tip : Include sterically hindered analogs (e.g., 1-(2,6-difluorophenyl) derivatives) to study substituent effects on binding affinity.
Q. What computational approaches predict the reactivity of this compound in catalytic systems?
- Methodology :
- DFT Calculations : Map reaction pathways for thiol participation in redox catalysis (e.g., Fukui indices for nucleophilic/electrophilic sites).
- Docking Studies : Model interactions with enzymatic active sites (e.g., glutathione peroxidase mimics) using AutoDock Vina .
- Validation : Compare computed activation energies with experimental kinetic data (Arrhenius plots).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
